

# Spectroscopic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Benzyl-4-hydroxypiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile pharmaceutical intermediate, **1-Benzyl-4-hydroxypiperidine** (CAS No: 4727-72-4). The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, complete with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-Benzyl-4-hydroxypiperidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.22	m	5H	Ar-H
3.41	s	2H	-CH <sub>2</sub> -Ph
3.57 (approx.)	m	1H	CH-OH
2.75 - 2.73	d	2H	Piperidine-H (axial, adjacent to N)
1.90 - 1.85	m	2H	Piperidine-H (equatorial, adjacent to N)
1.68 (approx.)	m	2H	Piperidine-H (axial, adjacent to C-OH)
1.52 (approx.)	m	2H	Piperidine-H (equatorial, adjacent to C-OH)
4.5 (approx.)	s (broad)	1H	-OH

<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)[[1](#)]

Chemical Shift ( $\delta$ ) ppm	Assignment
138.63	Ar-C (quaternary)
129.35	Ar-CH
128.19	Ar-CH
126.94	Ar-CH
64.02	CH-OH
62.69	-CH <sub>2</sub> -Ph
53.93	Piperidine-CH <sub>2</sub> (adjacent to N)
39.93	Piperidine-CH <sub>2</sub> (adjacent to C-OH)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H stretch (alcohol)
3020 - 3080	Medium	C-H stretch (aromatic)
2800 - 3000	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
1050 - 1150	Strong	C-O stretch (secondary alcohol)
700 - 750	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Mass Spectrometry (MS)

Electron Ionization (EI) at 75 eV<sup>[2]</sup>

m/z	Relative Intensity (%)	Proposed Fragment
191	44.7	[M] <sup>+</sup> (Molecular Ion)
100	-	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
92	16.1	[C <sub>7</sub> H <sub>8</sub> ] <sup>+</sup> (Toluene)
91	100.0	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	12.0	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
56	11.0	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
44	13.7	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>
42	13.1	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of **1-Benzyl-4-hydroxypiperidine** was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was then filtered into a 5 mm NMR tube.

**Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz spectrometer. For the <sup>1</sup>H spectrum, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio. For the <sup>13</sup>C spectrum, a proton-decoupled pulse sequence was employed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

**Sample Preparation:** A small amount of solid **1-Benzyl-4-hydroxypiperidine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The FT-IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum was collected in the range of 4000-650  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . An air background spectrum was subtracted from the sample spectrum.

## Mass Spectrometry (MS)

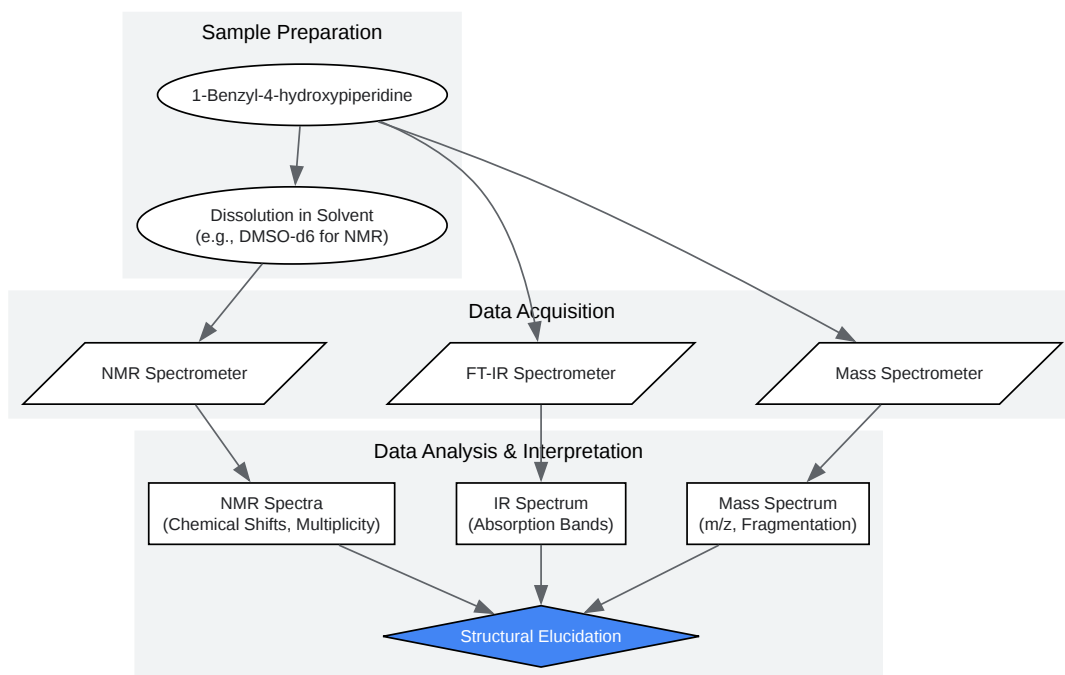
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

Ionization and Analysis: Mass spectra were obtained using an electron ionization (EI) source operating at 75 eV. The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio ( $m/z$ ) of the ions was recorded.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Benzyl-4-hydroxypiperidine**.

General Workflow for Spectroscopic Analysis



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## References

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